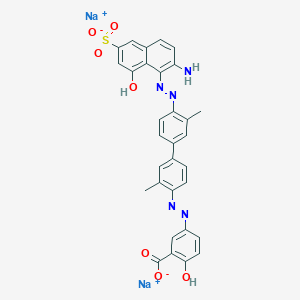

5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 5-((4’-((2-Amino-8-hidroxi-6-sulfo-1-naftil)azo)-3,3’-dimetil(1,1’-bifenil)-4-il)azo)salicílico, sal sódica es un compuesto azo caracterizado por la presencia de grupos azo (-N=N-) que unen anillos aromáticos. Estos compuestos son conocidos por sus colores vibrantes y se utilizan ampliamente en tintes y pigmentos. Es probable que el compuesto en cuestión tenga aplicaciones en varios campos debido a sus propiedades estructurales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido 5-((4’-((2-Amino-8-hidroxi-6-sulfo-1-naftil)azo)-3,3’-dimetil(1,1’-bifenil)-4-il)azo)salicílico, sal sódica generalmente implica reacciones de diazotación y acoplamiento. El proceso comienza con la diazotación de la 2-amino-8-hidroxi-6-sulfo-1-naftilamina en presencia de ácido nitroso, seguido del acoplamiento con 3,3’-dimetil-4-aminobifenilo. El intermedio resultante se acopla luego con ácido salicílico para formar el producto final. Las condiciones de reacción a menudo incluyen ambientes ácidos o básicos, temperaturas controladas y niveles de pH específicos para garantizar la estabilidad de la sal de diazonio y la eficiencia de las reacciones de acoplamiento.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto puede implicar reactores a gran escala con un control preciso de los parámetros de reacción. Los procesos de flujo continuo y los sistemas automatizados pueden mejorar la eficiencia y el rendimiento de la síntesis. El uso de reactivos de alta pureza y técnicas avanzadas de purificación, como la cristalización y la cromatografía, garantiza la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los anillos aromáticos y los grupos hidroxilo se pueden oxidar bajo condiciones específicas.

Reducción: Los grupos azo se pueden reducir a aminas utilizando agentes reductores como el ditionito de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución electrófila y nucleófila en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en medios ácidos o básicos.

Reducción: Ditionito de sodio o polvo de zinc en condiciones ácidas.

Sustitución: Halogenos, grupos nitro o ácidos sulfónicos en presencia de catalizadores o bajo condiciones de pH específicas.

Principales productos formados

Oxidación: Quinonas u otros compuestos aromáticos oxidados.

Reducción: Aminas correspondientes.

Sustitución: Derivados halogenados, nitrados o sulfonados.

Aplicaciones Científicas De Investigación

Química

El compuesto se utiliza como tinte en varios procesos químicos, incluida la tinción textil y la producción de tinta.

Biología

En la investigación biológica, el compuesto se puede utilizar como agente de tinción para microscopía, lo que ayuda a visualizar las estructuras y los componentes celulares.

Medicina

Industria

Además de su uso en tintes y pigmentos, el compuesto se puede utilizar en la producción de plásticos coloreados, recubrimientos y otros materiales.

Mecanismo De Acción

El compuesto ejerce sus efectos a través de interacciones con objetivos moleculares, como proteínas o ácidos nucleicos. Los grupos azo y los anillos aromáticos facilitan la unión a estos objetivos, lo que lleva a cambios en su estructura o función. Las vías específicas involucradas dependen de la aplicación y la naturaleza de las moléculas diana.

Comparación Con Compuestos Similares

Compuestos similares

Naranja de metilo: Otro tinte azo con características estructurales similares.

Rojo Congo: Un tinte azo conocido utilizado en histología.

Sudán III: Un tinte azo utilizado para teñir lípidos.

Singularidad

La combinación única de grupos funcionales del compuesto, incluidos los grupos sulfo, hidroxilo y carboxilo, lo distingue de otros tintes azo. Estos grupos contribuyen a su solubilidad, estabilidad y propiedades de unión, lo que lo hace adecuado para una amplia gama de aplicaciones.

Actividad Biológica

5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt (CAS Number: 25747-24-4), is a complex azo compound with potential biological activities. This compound is characterized by its unique chemical structure, which includes multiple functional groups that may contribute to its reactivity and interaction with biological systems.

The molecular formula for this compound is C23H17N3O12S3, with a molecular weight of approximately 623.59 g/mol. The compound exhibits a density of 1.84 g/cm³ and has various physical properties that influence its solubility and interaction in biological environments .

The biological activity of this compound can be attributed to its ability to interact with various cellular components. The azo group in the structure is known for its capacity to form complexes with metal ions and other biomolecules, which can lead to alterations in enzymatic activity and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this one exhibit significant antioxidant properties. The presence of hydroxyl groups allows for the scavenging of free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that azo compounds can possess antimicrobial properties. This specific compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Case Studies

Propiedades

Número CAS |

94022-44-3 |

|---|---|

Fórmula molecular |

C31H23N5Na2O7S |

Peso molecular |

655.6 g/mol |

Nombre IUPAC |

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H25N5O7S.2Na/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30;;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |

Clave InChI |

AWFQLSQKONAFRE-UHFFFAOYSA-L |

SMILES canónico |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.